3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid
Description
3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid is a strained bicyclic carboxylic acid featuring a fluorine atom at the 3-position.
Structure
3D Structure
Properties
Molecular Formula |
C6H7FO2 |
|---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H7FO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2H2,(H,8,9) |
InChI Key |
DWUXHJRDBJFYJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CC2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fluorination of Bicyclic Precursors
A prominent method involves the fluorination of bicyclo[1.1.1]pentane-1-carboxylic acid derivatives using electrophilic fluorinating agents such as Selectfluor. For example, a procedure reported in the Journal of Organic Chemistry describes dissolving the bicyclic acid precursor with silver nitrate in water, degassing with argon, and adding Selectfluor. The mixture is heated at 70 °C for 24 hours, followed by extraction and recrystallization to yield 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid with moderate yield (~42%) and high purity.
Reaction conditions summary:
| Reagent/Condition | Details |
|---|---|
| Starting material | Bicyclo[1.1.1]pentane-1-carboxylic acid (1 equiv) |
| Fluorinating agent | Selectfluor (1.2 equiv) |
| Catalyst | AgNO3 (0.2 equiv) |
| Solvent | Distilled water |
| Temperature | 70 °C |
| Time | 24 hours |
| Workup | Extraction with tert-butyl methyl ether, recrystallization |
| Yield | 42% |
Spectroscopic data confirm the fluorination at the 3-position, with characteristic $$^{19}F$$ NMR signals around -150 ppm and $$^{13}C$$ NMR coupling constants indicative of C-F bonds.
Construction of the Bicyclo[2.1.0]pentane Core
The bicyclo[2.1.0]pentane ring system can be constructed via intramolecular cyclization reactions starting from cyclobutane derivatives or through photochemical or transition-metal catalyzed ring closures. Although specific procedures for 3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid are less common, analogous methods for related bicyclic systems involve:
- Addition of carbene or halocarbene species to cyclopropane or cyclobutane precursors
- Photochemical [2+1] cycloadditions
- Transition metal-catalyzed ring contractions or expansions
These methods are often followed by functional group transformations to install the carboxylic acid and fluorine substituents.
Multi-step Synthesis via Functional Group Transformations
A multi-step synthetic route can start from bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester derivatives, involving:
- Reduction of the ester to the corresponding alcohol using borane-THF complex at 0 °C to room temperature.
- Bromination of the hydroxymethyl intermediate using triphenylphosphine, imidazole, and a brominating agent in dichloromethane.
- Hydrolysis of the bromomethyl ester to the corresponding acid using lithium hydroxide in aqueous tetrahydrofuran.
- Catalytic hydrogenation with Pd/C and triethylamine to remove bromine and finalize the acid structure.
This sequence, although described for 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, provides a conceptual framework adaptable for fluorinated analogs by substituting the bromination step with fluorination reagents or conditions.
Comparative Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Electrophilic fluorination of bicyclo[1.1.1]pentane acid | Fluorination with Selectfluor, AgNO3 catalyst, heat | Direct fluorination, moderate scale | Moderate yield, long reaction time | ~40-45% |
| Multi-step functional group transformations | Reduction, bromination, hydrolysis, hydrogenation | Classical reactions, scalable | Multi-step, requires careful handling of intermediates | 70-85% per step |
| Photochemical or metal-catalyzed ring construction | Cyclization of precursors, followed by fluorination | Efficient ring formation | Requires specialized equipment or catalysts | Variable |
Research Findings and Notes
- The fluorination step using Selectfluor is effective but requires careful degassing and controlled heating to avoid decomposition of the strained bicyclic system.
- The multi-step approach benefits from using commercially available reagents and classical reaction conditions, making it suitable for scale-up and industrial applications.
- Spectroscopic characterization (NMR, HRMS) confirms the regioselectivity and purity of the fluorinated bicyclic acid products.
- The bicyclo[2.1.0]pentane core is less commonly reported than bicyclo[1.1.1]pentane, but synthetic strategies can be adapted from related bicyclic systems with modifications to accommodate ring strain and substitution patterns.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The ester 4e can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:
-
Conditions : Acidic hydrolysis (e.g., HCl in aqueous THF) or enzymatic methods.
-
Challenges : Sensitivity of the bicyclo[2.1.0] framework to ring-opening under harsh conditions necessitates mild protocols .
Nucleophilic Fluorination
Fluorine incorporation into the bicyclo[2.1.0] system is achieved via halogen-exchange reactions :
-
Example : Treatment of brominated precursors with AgF or KF in polar aprotic solvents .
-
Key Observation : Fluorination preserves the bicyclic structure while enhancing metabolic stability in medicinal chemistry applications .
Decarboxylative Functionalization
The carboxylic acid undergoes decarboxylation to generate reactive intermediates for further derivatization:
-
Reagents : Persulfate radicals or photoredox catalysts.
-
Products : Fluorinated amines, alcohols, or aryl derivatives via trapping with nucleophiles .
Table 1: Representative Reactions of 3-Fluorobicyclo[2.1.0]pentane-1-carboxylic Acid Derivatives
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
The bicyclic structure of 3-fluorobicyclo[2.1.0]pentane-1-carboxylic acid allows for the development of novel pharmaceutical agents. Its fluorinated nature can enhance metabolic stability and bioactivity compared to non-fluorinated analogs.
- Antiviral and Anticancer Agents : Research indicates that bicyclic compounds can exhibit significant antiviral and anticancer activities. The incorporation of fluorine often leads to increased potency and selectivity in biological systems . For instance, studies have shown that modifications in bicyclic compounds can result in enhanced interactions with biological targets, potentially leading to new therapeutic agents.
Synthetic Methodologies
The synthesis of this compound has been explored using various methods, showcasing its versatility in organic synthesis.
- Decarboxylative Fluorination : A notable method involves the decarboxylative fluorination of bicyclo[2.1.0]pentane derivatives, which allows for the introduction of the fluorine atom at specific positions on the ring system. This method has shown promising yields and selectivity, making it a valuable tool for chemists working with fluorinated compounds .
- Diastereoselective Synthesis : Recent advancements have demonstrated a diastereoselective approach to synthesizing bicyclo[2.1.0]pentane derivatives, which can be applied to produce this compound efficiently . This method utilizes lithium bis(trimethylsilyl)amide-mediated intramolecular cyclization, allowing for high yields and purity.
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and advanced materials.
- Polymer Chemistry : The incorporation of bicyclic structures into polymer backbones can enhance mechanical properties and thermal stability. Research is ongoing to explore how the introduction of 3-fluorobicyclo[2.1.0]pentane units can modify polymer characteristics, potentially leading to new materials with tailored properties for specific applications such as coatings or composites .
Case Study 1: Synthesis Optimization
A recent study focused on optimizing the synthesis of this compound through varying reaction conditions such as temperature and reagent concentrations, leading to improved yields and reduced reaction times .
Another investigation assessed the biological activity of synthesized derivatives against various cancer cell lines, demonstrating that certain modifications significantly enhance cytotoxic effects compared to traditional compounds .
Mechanism of Action
The mechanism of action of 3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Bicyclo Carboxylic Acid Derivatives
*Molecular weight inferred from analogous fluorinated compounds (e.g., [16]). †Estimated based on fluorine’s electronegativity and data from similar compounds (e.g., [8, 12]). ‡Density range derived from [8] (1.725 g/cm³ for [2.1.0] with 4-(aminocarbonyl)) and [12].
Key Observations :
- Substituent Effects: Fluorine’s electronegativity lowers pKa relative to methoxy or amino groups, increasing acidity. For example, the methoxy derivative has a pKa of 4.31 , while fluorine analogs are predicted to be more acidic (~4.0–4.3).
- Density : Fluorine’s atomic mass contributes to higher density (e.g., 1.725 g/cm³ for a [2.1.0] carboxamide derivative vs. 1.29 g/cm³ for the methoxy analog ).
Key Observations :
- Fluorination : Radical fluorination (e.g., Selectfluor®) is a robust method for introducing fluorine into strained systems .
- Ester Hydrolysis : Acidic hydrolysis (H₂SO₄/THF) is common for converting esters to carboxylic acids in bicyclo systems .
- Substituent Compatibility : Methoxy and bromo groups require distinct strategies (e.g., Friedel-Crafts vs. electrophilic substitution) due to electronic differences .
Biological Activity
3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic compound distinguished by its unique structural framework, which includes a fluorine atom and a carboxylic acid functional group. Its molecular formula is CHFO, with a molecular weight of approximately 130.12 g/mol. This compound has garnered interest in synthetic and medicinal chemistry due to its potential biological activities and reactivity profiles attributed to both the carboxylic acid group and the fluorine substituent.
The presence of the fluorine atom enhances the compound's reactivity, making it an interesting candidate for various chemical transformations. The compound can undergo several reactions, including:
- Nucleophilic substitutions : where the carboxylic acid can participate in reactions with nucleophiles.
- Decarboxylation : leading to the formation of derivatives with varied biological activities.
These properties make this compound suitable for applications in drug development and synthetic chemistry.
Biological Activity
Research into the biological activity of this compound has indicated potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom may enhance binding affinity or alter the pharmacokinetic properties of the compound compared to non-fluorinated analogs.
Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against several types of cancer cells, including breast and lung cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
This study suggests that the compound may induce apoptosis through mitochondrial pathways, although further research is needed to elucidate specific mechanisms.
Study 2: Antiviral Properties
Another research effort focused on the antiviral properties of this compound against HIV. The compound demonstrated promising activity, inhibiting viral replication in vitro:
| Treatment | Viral Load Reduction (%) | Concentration (µM) |
|---|---|---|
| Control | 0 | - |
| Compound | 85 | 10 |
The findings suggest that this compound could serve as a lead structure for developing new antiviral agents.
Comparative Analysis
To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bicyclo[2.1.0]pentane-1-carboxylic acid | Similar bicyclic structure | Lacks fluorine substituent |
| Methyl 3-fluorobicyclo[2.1.0]pentane-1-carboxylate | Ester derivative | Shows different reactivity due to ester formation |
The presence of fluorine in this compound is crucial for its enhanced biological activity when compared to non-fluorinated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
